Hexadecyl dihydrogen phosphate

Description

Overview of Hexadecyl Dihydrogen Phosphate (B84403) as an Amphiphilic Organophosphate Compound

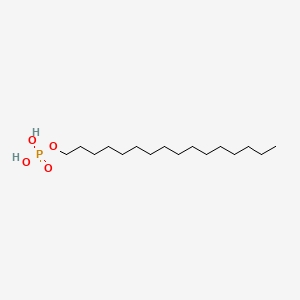

Hexadecyl dihydrogen phosphate, also known as cetyl phosphate, is classified as an organophosphate compound. solubilityofthings.comwikipedia.org Its structure is characterized by a long, 16-carbon alkyl chain (hexadecyl group) which is hydrophobic, and a hydrophilic dihydrogen phosphate group. solubilityofthings.com This dual nature makes it an amphiphilic molecule, meaning it possesses both water-repelling and water-attracting properties. solubilityofthings.com

The molecular formula for this compound is C₁₆H₃₅O₄P, and its molecular weight is 322.42 g/mol . rcsb.org This amphiphilic character is central to its functionality, particularly its ability to act as a surfactant and emulsifier, reducing surface tension between different phases, such as oil and water. solubilityofthings.com While the long hydrocarbon tail leads to poor solubility in water, it enhances its solubility in organic, non-polar solvents. solubilityofthings.com This behavior is crucial for its role in various applications where the stabilization of mixtures containing both polar and non-polar components is required. solubilityofthings.com

Historical Context and Evolution of Research Interest

The broader field of organophosphorus chemistry, to which this compound belongs, has its origins in the 19th century. One of the earliest related syntheses was of triethyl phosphate in 1848. mdpi.com The synthesis of tetraethyl pyrophosphate followed in 1854. mdpi.commdpi.com The development of methods for creating alkyl and aryl phosphates continued, with patents for continuous processes appearing in the early 20th century, such as a 1937 patent for the manufacture of tricresyl phosphate. google.com

Specific methods for preparing alkyl dihydrogen phosphates were later detailed. For instance, a 1969 publication described a new phosphorylating reagent for this purpose. acs.org The Atherton-Todd reaction, developed in 1954, provided a method for phosphorylating amines, contributing to the broader understanding of phosphate chemistry. mdpi.com Research into organophosphates expanded significantly due to their diverse applications, from pesticides to industrial additives like flame retardants and plasticizers, which have been in use since the 1940s. wikipedia.orgnih.gov The interest in specific long-chain alkyl phosphates like this compound has grown with the advancement of materials science and nanotechnology, where its self-assembling and surface-active properties are highly valued. solubilityofthings.com

Current Research Landscape and Significance in Advanced Materials

The unique properties of this compound have positioned it as a significant component in the development of advanced materials. Its ability to self-assemble in solution to form structures like micelles and vesicles is a key area of current research. solubilityofthings.com These self-assembled systems are fundamental in nanotechnology for applications such as creating nanocarriers for drug delivery. solubilityofthings.com

Detailed Research Findings:

Emulsifying Agent: It is widely used as an emulsifier to create stable mixtures of oil and water, which is essential in cosmetics and pharmaceutical formulations. solubilityofthings.com Its potassium salt, potassium hexadecyl hydrogen phosphate, is noted for its role as a stabilizer and skin conditioning agent in personal care products. lookchem.com

Drug Delivery Systems: In pharmaceuticals, this compound is crucial for developing liposomes and other lipid-based drug delivery systems. These structures can encapsulate poorly soluble drugs, potentially enhancing their bioavailability.

Nanoparticle Synthesis and Stabilization: Research has shown its utility in the synthesis and stabilization of nanoparticles. For example, a related compound, hexadecyl(2-hydroxyethyl)dimethylammonium dihydrogen phosphate (HHDMA), is used as a ligand to stabilize metal nanoparticles in aqueous media for industrial catalysis. researchgate.net This demonstrates the potential of the phosphate group to moderate reactions at the nanoscale. Another study mentions the use of octadecyl dihydrogen phosphate as a modifying agent in the production of hydrophobic nanoparticles. mdpi.comresearchgate.net

Surface Modification: The amphiphilic nature of this compound allows it to modify surfaces, altering their properties. This is valuable in creating functional coatings and in applications like dental materials, where monomers like 10-methacryloyloxydecyl dihydrogen phosphate can enhance bonding properties. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₃₅O₄P | rcsb.org |

| Molecular Weight | 322.42 g/mol | rcsb.org |

| Appearance | White, waxy solid | solubilityofthings.com |

| Water Solubility | Poor | solubilityofthings.com |

| LogP | ~5.3 - 6.65 | chemicalbook.com |

| Polar Surface Area | 76.57 Ų |

Interdisciplinary Relevance and Research Opportunities

The study of this compound extends across multiple scientific disciplines, creating a fertile ground for interdisciplinary research.

Biomedical Engineering: Its biocompatibility and role in forming vesicle and liposome (B1194612) structures make it a subject of intense interest for drug delivery systems and tissue engineering. solubilityofthings.com The ability to create stable nano-carriers opens avenues for targeted therapies and controlled release of bioactive agents. solubilityofthings.comipb.pt

Nanotechnology: As a building block in nanotechnology, it is integral to the bottom-up fabrication of novel nanomaterials. researchgate.netsu.ac.th Its self-assembly properties are being explored for creating complex nanostructures with tailored functionalities. solubilityofthings.com The use of related organophosphates in stabilizing catalysts, such as in the NanoSelect™ technology, highlights the compound's relevance in nanocatalysis. researchgate.net

Green Chemistry: Ongoing research is exploring the potential of this compound in more sustainable technologies, leveraging its properties for environmentally friendly applications. solubilityofthings.com

Materials Science and Chemistry: The fundamental study of its interactions at interfaces, its role in catalysis, and its synthesis continues to be a focus. researchgate.netrsc.org For example, it has been studied as a stabilizer in the direct synthesis of hydrogen peroxide. mdpi.com The integration of material science with biochemistry offers opportunities to design novel functional materials based on compounds like this compound.

The convergence of these fields promises to unlock new applications and a deeper understanding of this versatile compound, emphasizing its importance in advancing both science and technology. solubilityofthings.com

Properties

IUPAC Name |

hexadecyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19/h2-16H2,1H3,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVCYFMOHFTGDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045039 | |

| Record name | Hexadecyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Hexadecanol, 1-(dihydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3539-43-3 | |

| Record name | Hexadecyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3539-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003539433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexadecanol, 1-(dihydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT07D6X67O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Derivatization Strategies of Hexadecyl Dihydrogen Phosphate

Classical and Modern Synthesis Methodologies

The synthesis of hexadecyl dihydrogen phosphate (B84403) can be achieved through several routes, primarily involving the phosphorylation of hexadecanol (B772). These methods range from classical approaches using strong acids to more modern techniques employing milder reagents.

Phosphorylation of Long-Chain Alcohols (e.g., Hexadecanol)

A common and direct method for synthesizing hexadecyl dihydrogen phosphate is the phosphorylation of hexadecanol. This can be achieved using various phosphorylating agents, with phosphorus oxychloride (POCl₃) and phosphoric acid (H₃PO₄) being two of the most frequently employed. researchgate.netresearchgate.net

When phosphorus oxychloride is used, the reaction is typically carried out in the presence of a base like pyridine. orgsyn.orgmasterorganicchemistry.com The alcohol's hydroxyl group attacks the phosphorus atom in phosphorus oxychloride, leading to the displacement of a chloride ion and the formation of a dichlorophosphate (B8581778) intermediate. This intermediate is then hydrolyzed to yield the final this compound. The use of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which could otherwise lead to undesirable side reactions. orgsyn.org This method is considered a general approach for preparing various alkyl phosphates. orgsyn.org

Alternatively, direct phosphorylation with phosphoric acid can be employed. This method often requires elevated temperatures to proceed. Another approach involves using polyphosphoric acid, which is prepared from phosphoric acid and phosphorus pentoxide (P₂O₅). researchgate.netresearchgate.net This method has been used for the solvent-free synthesis of long-chain alkyl phosphates. researchgate.net

A comparative overview of common phosphorylating agents for hexadecanol is presented below:

| Phosphorylating Agent | Typical Conditions | Key Features |

| Phosphorus Oxychloride (POCl₃) | Presence of a base (e.g., pyridine), anhydrous conditions, followed by hydrolysis. orgsyn.org | Forms a dichlorophosphate intermediate; the base neutralizes HCl byproduct. orgsyn.orgmasterorganicchemistry.com |

| Phosphoric Acid (H₃PO₄) | Elevated temperatures. | A direct but potentially harsh method. |

| Polyphosphoric Acid (PPA) | Prepared from H₃PO₄ and P₂O₅; can be used in solvent-free conditions. researchgate.netresearchgate.net | Offers a route to high-purity mono-alkyl phosphates. researchgate.net |

Phosphitylation Approaches Utilizing Phosphorus(III) Reagents

An alternative to direct phosphorylation with pentavalent phosphorus reagents is the phosphitylation of alcohols using phosphorus(III) compounds, followed by an oxidation step. researchgate.net This two-step approach offers a milder route to alkyl phosphates.

Phosphorus trichloride (B1173362) (PCl₃) is a common phosphorus(III) reagent used for this purpose. researchgate.net The reaction of an alcohol with PCl₃, often in the presence of a base like pyridine, forms a phosphite (B83602) ester intermediate. askiitians.comnih.gov This intermediate is then oxidized to the corresponding phosphate ester. This method is central to the synthesis of oligonucleotides, highlighting its precision and control. nih.gov

Phosphoramidites are another class of phosphorus(III) reagents used in phosphitylation. nih.gov The reaction is typically promoted by a weak acid, such as 1H-tetrazole, which activates the phosphoramidite. nih.gov The resulting phosphite triester is then oxidized to the phosphate. nih.gov This methodology is known for its high efficiency and is a cornerstone of automated DNA and RNA synthesis. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing the formation of byproducts like dialkyl and trialkyl phosphates. researchgate.net Key parameters that are often adjusted include the molar ratio of reactants, reaction temperature, and reaction time. researchgate.netresearchgate.net

For instance, in syntheses using phosphorus oxychloride, controlling the stoichiometry of the alcohol to the phosphorylating agent is critical. researchgate.net An excess of the alcohol can favor the formation of di- and tri-substituted phosphates. The reaction temperature also plays a significant role; lower temperatures can help to control the reactivity of POCl₃ and improve selectivity. orgsyn.orgresearchgate.net

In methods utilizing polyphosphoric acid, the ratio of phosphorus pentoxide to phosphoric acid and the reaction temperature are key variables to optimize. researchgate.net Studies have shown that careful control of these parameters can lead to a high yield of the desired monoalkyl phosphate. researchgate.net The use of microwave irradiation has also been explored as a way to achieve rapid and efficient synthesis. researchgate.net

Purification and Characterization of Synthetic Products

Following synthesis, the crude product is typically a mixture containing the desired this compound, unreacted starting materials, and byproducts. Therefore, purification and subsequent characterization are essential steps to ensure the final product's identity and purity.

Techniques for Isolating High-Purity this compound

Several techniques can be employed to purify this compound. The choice of method often depends on the scale of the synthesis and the nature of the impurities.

Solvent extraction is a common method used to separate the product from water-soluble impurities like phosphoric acid. google.com The crude product is dissolved in an organic solvent, and the solution is washed with water.

Recrystallization is another effective purification technique. The crude product is dissolved in a suitable solvent at an elevated temperature, and then the solution is cooled to allow the purified product to crystallize.

Column chromatography on a stationary phase like silica (B1680970) gel is a powerful method for separating the desired product from closely related impurities. umich.edu The components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.

For some applications, the product may be isolated as a salt. For example, treatment with cyclohexylamine (B46788) can yield a cyclohexylamine salt, which can be purified and then converted back to the free phosphate ester using an ion-exchange resin. nih.gov

Spectroscopic Verification of Molecular Structure (e.g., FT-IR, NMR)

Once purified, the molecular structure of this compound is confirmed using various spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. The FT-IR spectrum of this compound would show characteristic absorption bands for the P=O, P-O, and O-H groups of the phosphate moiety, as well as the C-H stretches of the long alkyl chain. researchgate.netlookchem.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of the molecule.

¹H NMR spectroscopy is used to identify the different types of protons in the molecule. The spectrum would show signals corresponding to the protons of the hexadecyl chain and potentially the acidic protons of the phosphate group. researchgate.netnih.gov

³¹P NMR spectroscopy is particularly useful for characterizing phosphorus-containing compounds. researchgate.nethuji.ac.il The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, allowing for the clear identification of the monoalkyl phosphate. huji.ac.il The typical chemical shift range for monoalkyl phosphates is distinct from that of dialkyl phosphates, trialkyl phosphates, and inorganic phosphate, making it an excellent tool for assessing purity. huji.ac.ileuropa.eu

A summary of the spectroscopic data used for the characterization of this compound is presented below:

| Spectroscopic Technique | Information Obtained |

| FT-IR | Identification of functional groups such as P=O, P-O, O-H, and C-H. researchgate.netlookchem.com |

| ¹H NMR | Provides information on the protons of the hexadecyl chain and the acidic phosphate protons. researchgate.netnih.gov |

| ³¹P NMR | Confirms the presence of the monoalkyl phosphate and helps assess purity by distinguishing it from other phosphate species based on characteristic chemical shifts. researchgate.nethuji.ac.ileuropa.eu |

Synthesis of Functionalized this compound Derivatives

The inherent amphiphilic nature of this compound, with its long hydrophobic alkyl chain and hydrophilic phosphate head, makes it a versatile platform for chemical modification. Derivatization strategies focus on enhancing its physicochemical properties, such as solubility, emulsifying capability, and self-assembly behavior, by altering the phosphate head group or introducing new functionalities. These modifications lead to a broad range of compounds with tailored properties for specific applications.

Preparation of Salts (e.g., Potassium this compound)

The conversion of this compound into its salt form is a common derivatization strategy to improve its water solubility and modify its performance in formulations. The potassium salt, in particular, is widely utilized.

The synthesis of potassium this compound typically involves a neutralization reaction. One common industrial method involves the reaction of cetyl alcohol (hexadecanol) with phosphoric acid, followed by neutralization with a potassium source. tiiips.com A two-step process can also be employed where phosphoric acid first reacts with potassium hydroxide (B78521) to form dipotassium (B57713) phosphate, which is highly soluble. google.com This solution is then filtered to remove impurities and neutralized with additional phosphoric acid to yield the final pure potassium dihydrogen phosphate product. google.com

Another approach involves the double decomposition reaction between potassium chloride and phosphoric acid at elevated temperatures (150-250°C). google.com This reaction produces potassium dihydrogen pyrophosphate and hydrogen chloride gas. google.com The intermediate, potassium dihydrogen pyrophosphate, is then hydrolyzed with water to form the desired potassium dihydrogen phosphate. google.com

The resulting potassium salt, often referred to as potassium cetyl phosphate, is a mixture of esters from phosphoric acid and cetyl alcohol. tiiips.com It is valued for its ability to form stable oil-in-water emulsions.

Table 1: Synthesis Parameters for Potassium Phosphate Salts

| Method | Reactants | Key Conditions | Intermediate Product | Final Product | Citation |

|---|---|---|---|---|---|

| Neutralization | Cetyl alcohol, Phosphoric acid, Potassium solution | Reaction followed by neutralization | This compound | Potassium hexadecyl phosphate | tiiips.com |

| Two-Step Neutralization | Phosphoric acid, Potassium hydroxide | Step 1: Formation of dipotassium phosphate. Step 2: Neutralization with phosphoric acid. | Dipotassium phosphate | Potassium dihydrogen phosphate | google.com |

| Double Decomposition | Phosphoric acid, Potassium chloride | Reaction temperature: 150-250°C, followed by hydrolysis. | Potassium dihydrogen pyrophosphate | Potassium dihydrogen phosphate | google.com |

Introduction of Additional Functional Groups (e.g., Hydroxyl)

Incorporating additional functional groups, such as hydroxyl (-OH) groups, into the structure of this compound can significantly alter its properties, particularly its hydrophilicity and interaction with other molecules.

A general method for introducing hydroxyl groups involves the reaction of an epoxide with a phosphate. researchgate.net For instance, phosphate surfactants containing both ether and hydroxyl groups have been prepared through a reaction between a corresponding epoxide and diethyl phosphate. researchgate.net This approach can be adapted to introduce a hydroxyl group into the hexadecyl phosphate structure. For example, reacting this compound with a simple epoxide like ethylene (B1197577) oxide would introduce a hydroxyethyl (B10761427) group.

Another synthetic route involves a multi-step process starting with the addition reaction of a 1,2-epoxyalkane to N-methylaminoethanol. researchgate.net This is followed by the introduction of a phosphoric acid group and subsequent neutralization to yield an amphoteric surfactant possessing a phosphoric acid group, a tertiary amino group, and a 2-hydroxyalkyl group. researchgate.net These modifications enhance properties like water absorption and holding capabilities. researchgate.net

Table 2: Example of Hydroxyl Functionalization Strategy

| Starting Materials | Reaction Type | Functional Groups Introduced | Resulting Product Class | Citation |

|---|---|---|---|---|

| 1,2-Epoxyalkanes, N-methylaminoethanol, Phosphoric acid source | Addition, Phosphorylation, Neutralization | Hydroxyl, Tertiary Amino, Phosphate | Amphoteric Surfactants | researchgate.net |

| Epoxide, Diethyl phosphate | Ring-opening reaction | Ether, Hydroxyl | Phosphate surfactants | researchgate.net |

Synthesis of Bisphosphate Surfactants and Other Amphipathic Analogs

The synthesis of "gemini" or bisphosphate surfactants, which contain two hydrophobic tails and two hydrophilic phosphate head groups linked by a spacer, represents a significant area of research. These molecules often exhibit superior surface activity and self-assembly properties compared to their single-chain counterparts.

A common synthetic pathway to bisphosphate surfactants begins with the phosphorylation of a long-chain alcohol like hexadecanol, often using pyrophosphoric acid, to produce hexadecyl phosphate. researchgate.net This monoalkyl phosphate intermediate is then reacted with a linking agent, typically a terminal dibromoalkane such as 1,4-dibromobutane (B41627) or 1,6-dibromohexane (B150918), in a suitable solvent like acetonitrile (B52724). researchgate.net This step couples two hexadecyl phosphate molecules, yielding the bisphosphate structure. The final product can be neutralized, for example with sodium hydroxide, to produce the disodium (B8443419) salt of the bisphosphate surfactant, enhancing its water solubility. researchgate.net

Research has shown that the length of the alkane spacer influences the performance properties of the resulting surfactant. For instance, a bisphosphate surfactant synthesized with a 1,6-dibromohexane spacer demonstrated good water solubility, foaming, wetting, and emulsifying abilities. researchgate.net The structure and purity of these synthesized compounds are typically confirmed using analytical techniques such as FT-IR and 1H-NMR spectroscopy. researchgate.netresearchgate.net

Other amphipathic analogs can be created by varying the hydrophobic chains or the linking group. For example, new compounds with two dihydrogen phosphate groups and two octyl or decyl alkyl chains have been prepared by reacting 1,ω-bis(alkyloxymethyl)-oligo(ethylene glycol)s with polyphosphoric acid. researchgate.net These variations allow for the fine-tuning of the surfactant's properties for specific applications.

Table 3: Synthesis of Di-n-hexadecyl-α,ω-Alkyl Bisphosphate Surfactants

| Intermediate | Linking Agent | Solvent | Final Product (Acid Form) | Properties of Disodium Salt | Citation |

|---|---|---|---|---|---|

| Hexadecyl phosphate | 1,4-dibromobutane | Acetonitrile | Di-n-hexadecyl-butane bisphosphate | Anionic Gemini (B1671429) Surfactant | researchgate.net |

| Hexadecyl phosphate | 1,6-dibromohexane | Acetonitrile | Di-n-hexadecyl-hexane bisphosphate | Good water solubility, foaming, and emulsifying ability | researchgate.net |

| Hexadecyl phosphate | 1,8-dibromooctane | Acetonitrile | Di-n-hexadecyl-octane bisphosphate | Anionic Gemini Surfactant | researchgate.net |

Molecular Self Assembly and Supramolecular Architectures

Fundamental Principles of Amphiphilicity and Surface Activity

The distinct hydrophobic and hydrophilic regions of the hexadecyl dihydrogen phosphate (B84403) molecule govern its interaction with polar and non-polar environments. In aqueous solutions, the hydrophilic phosphate head group readily interacts with water molecules, while the hydrophobic hexadecyl tail avoids contact with water. This behavior is the fundamental principle behind its surface-active properties.

As a surfactant, hexadecyl dihydrogen phosphate reduces the surface tension of a liquid, such as water. When introduced into water, the amphiphilic molecules preferentially migrate to the air-water interface. At this interface, they orient themselves with their hydrophilic phosphate heads in the water and their hydrophobic hexadecyl tails extending into the air. This arrangement disrupts the cohesive energy at the surface of the water, thereby lowering the surface tension. The presence of these molecules at the surface reduces the energy required to increase the surface area of the liquid.

This compound and its neutralized salts, such as potassium cetyl phosphate, are effective emulsifying agents, particularly for creating stable oil-in-water (O/W) emulsions. In an O/W emulsion, the amphiphilic molecules position themselves at the oil-water interface, with the hydrophobic tail penetrating the oil droplet and the hydrophilic head remaining in the continuous aqueous phase. This forms a protective layer around the oil droplets, preventing them from coalescing. The stabilization is achieved through a combination of steric hindrance and electrostatic repulsion between the droplets, especially when the phosphate headgroup is ionized, imparting a negative charge to the droplet surface. This property is crucial in various cosmetic and pharmaceutical formulations where stable emulsions are required.

Formation of Self-Assembled Structures in Aqueous and Mixed Media

In aqueous environments, when the concentration of this compound surpasses a certain threshold, the molecules begin to self-assemble into organized aggregates to minimize the unfavorable interactions between their hydrophobic tails and water.

The process of forming micelles, known as micellization, occurs above a specific concentration called the Critical Micelle Concentration (CMC). Below the CMC, the surfactant molecules exist primarily as monomers in the solution and at the interfaces. Above the CMC, they spontaneously form spherical or cylindrical aggregates called micelles, where the hydrophobic tails are sequestered in the core, and the hydrophilic heads form the outer corona, interacting with the surrounding water.

Direct experimental CMC values for pure this compound are not extensively documented, partly due to its limited solubility at room temperature. However, studies on mixtures of mono- and di-alkyl phosphate esters provide insight into its behavior. For instance, the CMC of hexadecyl phosphate ester mixtures is influenced by the mono- to di-ester ratio, with a higher proportion of the monoalkyl phosphate leading to a lower CMC. Research on related long-chain alkyl phosphates indicates that the CMC generally decreases with increasing alkyl chain length due to the increased hydrophobicity driving aggregation.

Table 1: Critical Micelle Concentration (CMC) of Related Anionic Surfactants

| Surfactant | Alkyl Chain Length | CMC (mol/L) in Water (25°C) |

|---|---|---|

| Sodium Octyl Sulfate | C8 | 0.13 |

| Sodium Dodecyl Sulfate | C12 | 8.3 x 10⁻³ |

This table provides context by showing the trend of decreasing CMC with increasing alkyl chain length for a homologous series of anionic surfactants. A similar trend is expected for alkyl phosphates.

Under specific conditions, such as changes in pH or in the presence of co-surfactants, this compound can self-assemble into more complex structures like vesicles and liposomes. These are spherical structures composed of one or more concentric lipid bilayers enclosing an aqueous core. The formation of these bilayer structures is favored when the geometry of the amphiphile, often described by the critical packing parameter, is cylindrical or truncated cone-shaped.

Alkyl phosphates have been shown to form vesicles, particularly in mixtures with other surfactants that can modulate the packing of the molecules. For example, dicetyl phosphate, a dialkyl phosphate, is often incorporated into niosome and liposome (B1194612) formulations to enhance stability and prevent aggregation by imparting a negative charge to the vesicle surface. nih.gov The ability of single-chain alkyl phosphates like this compound to form stable vesicles is often facilitated by the presence of a second, oppositely charged or neutral, amphiphile which can form charge pairs or hydrogen bonds, thereby stabilizing the bilayer structure across a wider pH range. nih.gov

The characterization of the size, shape, and internal structure of self-assembled systems of this compound is accomplished through various analytical techniques.

Spectroscopic Methods: Techniques like Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) are used to confirm the molecular structure of the surfactant and can provide information about the environment of different parts of the molecule within an aggregate. nih.gov For example, ³¹P NMR is particularly useful for studying the phosphate headgroup's interactions and ionization state. nih.gov

Scattering Techniques: Dynamic Light Scattering (DLS) is widely used to determine the hydrodynamic radius of micelles and vesicles in solution, providing information on their average size and size distribution. nih.govmdpi.comresearchgate.net Static Light Scattering (SLS) can be used to determine the molar mass and radius of gyration of the aggregates. mdpi.com Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) can provide more detailed structural information, such as the shape and internal organization of the micelles or the lamellarity of vesicles. nih.gov

Microscopy: Transmission Electron Microscopy (TEM) and Cryogenic-TEM (Cryo-TEM) are powerful techniques for the direct visualization of self-assembled structures like micelles and vesicles, allowing for the determination of their morphology and dimensions. researchgate.netsciopen.comescholarship.orgillinois.edu Atomic Force Microscopy (AFM) can also be used to image these structures, particularly when adsorbed onto a surface. nih.govmdpi.com

These characterization methods are essential for understanding how formulation variables like concentration, pH, and the presence of additives influence the type and structure of the supramolecular aggregates formed by this compound.

Interfacial Self-Assembly and Monolayer Formation

At the boundary between two immiscible phases, such as air and water, this compound molecules arrange themselves to minimize unfavorable interactions. This process, known as interfacial self-assembly, results in the formation of highly ordered monomolecular layers, which are foundational for creating advanced materials and coatings.

At the air-water interface, this compound molecules orient themselves with their polar phosphate headgroups immersed in the aqueous phase and their nonpolar hexadecyl tails extending into the air. This arrangement reduces the interfacial tension between the two phases. As the molecules are compressed on the water surface using a Langmuir film balance, they transition through different phases, from a gaseous state with sparsely distributed molecules to a condensed, solid-like, two-dimensional film.

The primary method for characterizing these monolayers is by measuring the surface pressure as a function of the area occupied by each molecule, generating a surface pressure-area (π-A) isotherm. scirp.org These isotherms provide critical information about the packing density, stability, and phase behavior of the monolayer. For long-chain amphiphilic molecules, these measurements reveal the formation of stable and homogeneous films, which is a prerequisite for building well-structured multilayer systems. scirp.org

The phosphate headgroup of this compound can interact strongly with the surfaces of various nanoparticles, particularly metal oxides. This interaction is often a combination of electrostatic attraction and ligand exchange or surface complexation. mdpi.com When introduced at an interface, these molecules can act as stabilizing agents or templates for the controlled assembly of nanoparticles.

Research on similar systems demonstrates that the phosphate groups can bind to metal oxide surfaces like hematite, with the efficiency of adsorption being dependent on factors like pH and the specific crystal facet of the nanoparticle. mdpi.com The long alkyl chains then provide steric stabilization, preventing the nanoparticles from agglomerating. This property is crucial in the synthesis and stabilization of nanoparticle arrays and the creation of hybrid materials where nanoparticles are organized within a structured surfactant matrix. The self-assembly of nanoparticles at liquid-liquid interfaces is a versatile method for creating 2D and 3D constructs, driven by the reduction of interfacial energy. epj.org In the case of metallic nanoparticles such as palladium, surfactant molecules can form a bilayer structure on the metal surface, effectively blocking a portion of the surface atoms and altering the material's interaction with its environment. acs.org

The highly organized monolayers formed at the air-water interface can be transferred onto solid substrates to create ordered thin films, a technique pioneered by Irving Langmuir and Katharine Blodgett. scirp.orgarxiv.org This method, known as the Langmuir-Blodgett (LB) technique, allows for precise control over the thickness and molecular architecture of the resulting film. arxiv.org

By repeatedly dipping a solid substrate (such as a silicon wafer) through the monolayer, multilayer structures with a well-defined layered organization can be built. scirp.orgnih.gov The resulting LB films are often characterized by their homogeneity and structural integrity. Studies on analogous long-chain molecules have demonstrated the fabrication of stable LB films on silicon wafers with thicknesses ranging from 1.2 to 5.0 nm. scirp.org Techniques like low-angle X-ray diffraction can be used to confirm the layered structure of these films and to determine the average spacing between layers. nih.gov The ability to create such highly ordered films makes this compound a valuable component for applications in molecular electronics, sensors, and surface modification. arxiv.org

Interactive Data Table: Properties of Amphiphilic Monolayers and LB Films

The following table summarizes typical data obtained from studies of long-chain amphiphilic molecules, analogous to this compound, using Langmuir-Blodgett techniques.

| Parameter | Value | Technique | Source |

| Area per Molecule | ~36 Ų | Langmuir Film Balance | mdpi.com |

| Monolayer Film Thickness | 1.2 - 5.0 nm | Ellipsometry, AFM | scirp.org |

| Film Deposition | Homogeneous | UV Absorption Spectroscopy | nih.gov |

| Structure Confirmation | Layered | Low-Angle X-ray Diffraction | nih.gov |

Mechanistic Investigations and Theoretical Modeling

Elucidation of Reaction and Interaction Mechanisms

Understanding the fundamental reaction and interaction mechanisms of hexadecyl dihydrogen phosphate (B84403) is essential for its application in various fields. Key areas of investigation include its hydrolysis, interactions with biological membranes, and its role in specific functional applications like flame retardancy.

The hydrolysis of hexadecyl dihydrogen phosphate is a significant chemical reaction that involves the cleavage of the phosphate ester bond. This reaction results in the formation of hexadecanol (B772) and phosphoric acid. The rate and extent of hydrolysis can be influenced by factors such as pH and temperature. In aqueous environments, the ester linkage is susceptible to break down, a process that can be catalyzed by acidic or basic conditions. smolecule.comevitachem.com The stability of the phosphate ester bond is a critical factor in the applications of this compound, particularly in formulations where long-term stability is required.

The hydrolysis process can be summarized by the following reaction:

C₁₆H₃₃OPO(OH)₂ + H₂O → C₁₆H₃₃OH + H₃PO₄

This reaction is fundamental to understanding the degradation pathways of the compound in various environments.

This compound's amphiphilic nature, consisting of a long hydrophobic alkyl chain and a hydrophilic phosphate headgroup, drives its interaction with biological membranes. It can integrate into lipid bilayers, which can alter the fluidity and permeability of the membrane. smolecule.com This property is particularly relevant in its use in drug delivery systems, where it can facilitate the permeation of therapeutic agents across cellular barriers. smolecule.com

Studies using model systems like Gibbs monolayers have been employed to investigate the interaction of this compound with other molecules at interfaces. thegoodscentscompany.com The phosphate headgroup can engage in electrostatic interactions and hydrogen bonding with components of the cell membrane, such as the phosphate and glycerol (B35011) groups on lipids. rsc.org These interactions are crucial for the stabilizing effect of this compound in emulsions and its role in forming stable lipid-based structures like liposomes and solid lipid nanoparticles. thegoodscentscompany.com The ability of the long alkyl chain to interact with the hydrophobic core of the lipid bilayer further anchors the molecule within the membrane structure. rsc.org

Phosphorus-based compounds, including phosphate esters like this compound, are recognized for their flame-retardant properties. specificpolymers.com The mechanism of action can occur in both the condensed (solid) phase and the gas phase. nih.gov

In the condensed phase, upon heating, phosphate esters can decompose to form phosphoric acid. alfa-chemistry.com This acid can then act as a catalyst for dehydration reactions in the underlying material (e.g., cellulose), leading to the formation of a char layer. alfa-chemistry.com This char layer acts as an insulating barrier, which limits the transfer of heat and mass between the gas and condensed phases, thereby inhibiting the pyrolysis process that feeds the flame. specificpolymers.com

In the gas phase, volatile phosphorus-containing species can be released during combustion. nih.gov These species, particularly the PO• radical, can act as radical scavengers in the flame, interrupting the chain reactions of combustion. nih.gov This flame inhibition effect reduces the heat release rate and slows down the spread of the fire. nih.gov The effectiveness of phosphorus-based flame retardants often depends on the specific polymer they are incorporated into and the presence of other synergistic additives. mdpi.com

Computational and Quantum Mechanical Approaches

Computational chemistry provides powerful tools to investigate the properties and behavior of molecules like this compound at an atomic and electronic level. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are two key approaches that offer deep insights into its structure, reactivity, and self-assembly.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide valuable information about its optimized molecular geometry, electronic properties, and reactivity. scirp.orgscirp.org

Researchers have used DFT calculations with basis sets like B3LYP/6-31G(d) to optimize the molecular structure of related dihexadecyl gemini (B1671429) phosphate surfactants. scirp.orgscirp.org These calculations help in understanding the conformational preferences of the alkyl chains and the arrangement of the phosphate headgroups. scirp.orgscirp.orgresearchgate.net For instance, DFT can predict the most stable conformations, such as all-trans versus gauche conformations of the alkyl chain, which influence the packing of these molecules in self-assembled structures.

Furthermore, DFT can elucidate the electronic properties of the phosphate ester linkage, revealing the partial double bond character of the phosphorus-oxygen bonds due to resonance. This information is crucial for understanding the molecule's chemical reactivity, including its hydrolysis kinetics and thermal stability.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD simulations are particularly well-suited for investigating the dynamic processes of self-assembly of amphiphilic molecules like this compound into larger structures such as micelles and bilayers. nih.govnih.gov

By simulating the interactions between multiple this compound molecules and a solvent (typically water) over time, MD can reveal the mechanisms of how these molecules aggregate. nih.govchemrxiv.org These simulations can predict properties like the critical micelle concentration (CMC), the shape and size of the resulting aggregates, and the orientation of the molecules within these structures.

MD simulations of related alkyl phosphate systems have provided insights into conformational preferences and the dynamic behavior of these molecules. Coarse-grained models, which simplify the representation of the molecule to reduce computational cost, are often used to study the self-assembly of large numbers of molecules over longer timescales. nih.gov These simulations are crucial for understanding how factors like pH, ionic strength, and temperature affect the self-assembly process and the stability of the resulting nanostructures. chemrxiv.org

Quantum Mechanical/Molecular Mechanical (QM/MM) Studies on Phosphate Hydrolysis

The hydrolysis of phosphate esters, a fundamental reaction in biology and chemistry, has been the subject of extensive theoretical investigation to elucidate its complex mechanisms. Due to the high computational cost of accurately modeling chemical reactions in a condensed-phase environment, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods have become an indispensable tool. recercat.catkit.eduresearchgate.net In this approach, the region where bond breaking and forming occurs (the phosphate group and attacking water molecule) is treated with high-level quantum mechanics, while the surrounding environment (the alkyl chain, solvent, etc.) is modeled using more computationally efficient molecular mechanics. researchgate.netfrontiersin.org

Computational studies have revealed that the hydrolysis of phosphate esters can proceed through multiple potential pathways, with the specific mechanism often depending on the substrate, the environment, and the presence of catalysts. rsc.org The central debate has revolved around whether the reaction follows a dissociative or an associative mechanism. A dissociative pathway involves a metaphosphate intermediate, whereas an associative pathway proceeds through a pentacovalent phosphorane intermediate. recercat.cat QM/MM simulations allow researchers to map the potential energy surface of the reaction, identify transition states, and calculate activation barriers for these different pathways. researchgate.nethawaii.edu

Key findings from QM/MM studies on model phosphate compounds, such as methyl triphosphate and other phosphate esters, highlight several critical factors governing the hydrolysis reaction:

Proton Transfer: The mechanism of proton transfer from the attacking water molecule is a crucial aspect of the hydrolysis reaction. acs.org Studies have investigated pathways involving direct proton transfer to a phosphate oxygen and solvent-assisted pathways where a nearby water molecule acts as a relay. google.com.auresearchgate.net QM/MM free-energy calculations on methyl diphosphate, for example, have shown that a path involving two water molecules for proton transfer is energetically more favorable than a path with only one. google.com.auresearchgate.net

Transition State: The nature of the transition state (TS) can be described as "loose" (dissociative) or "tight" (associative). scirp.org Calculations suggest that enzymes can catalyze hydrolysis by stabilizing a specific transition state. For instance, studies on enzymes like alkaline phosphatase and nucleotide pyrophosphatase/phosphodiesterase (NPP) indicate they proceed via loose and synchronous transition states, respectively, similar to reactions in solution. scirp.org

Environment and Catalysis: The surrounding environment, whether an aqueous solution or an enzyme's active site, plays a critical role. QM/MM simulations of enzymatic hydrolysis have shown how specific amino acid residues and metal ions can stabilize charge buildup in the transition state, thereby lowering the activation energy. acs.orgrutgers.eduuctm.edu For example, in the hydrolysis of uridine (B1682114) 2',3'-cyclic phosphate catalyzed by RNase A, QM/MM results suggest that His119 acts as a general base to activate the attacking water molecule, while other residues like His12 and Lys41 stabilize the negatively charged transition state. rutgers.eduuctm.edu Similarly, simulations of triphosphate hydrolysis in water clusters have shown that the environment's collective action facilitates the separation of the gamma-phosphate group. acs.orgnih.gov

While specific QM/MM studies focusing solely on the hydrolysis of this compound are not extensively documented, the principles derived from studies on simpler alkyl phosphates and biologically relevant phosphate esters are directly applicable. The long hexadecyl chain would be treated by molecular mechanics, with its primary influence being on the solvation and aggregation state of the molecule, while the fundamental QM description of the P-O bond cleavage would follow the general mechanisms established for other phosphate monoesters.

Theoretical Characterization of Phosphate Compounds

Theoretical and computational methods are vital for characterizing the structural, electronic, and dynamic properties of phosphate compounds like this compound. These studies provide molecular-level insights that complement experimental data.

Computational studies on this compound have focused on the conformational dynamics of its long alkyl chain and the resulting impact on molecular aggregation. Due to its amphiphilic nature, with a hydrophilic phosphate headgroup and a long hydrophobic tail, the molecule's behavior is complex. Molecular dynamics simulations of related alkyl phosphates show that the sixteen-carbon chain can adopt numerous conformations, from fully extended (all-trans) to various bent (gauche) forms. These conformational preferences are critical in determining how the molecules pack together in different environments, influencing the formation of supramolecular structures like micelles or bilayers in solution.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. uctm.edu For a derivative, hexadecyl(2-hydroxyethyl)dimethylammonium dihydrogen phosphate (HHDMA), used to stabilize platinum nanoparticles, DFT calculations revealed weak adsorption of the phosphate group onto the platinum surface. acs.org This type of theoretical analysis helps to understand the interactions at metal-organic interfaces, which is crucial for applications in catalysis. acs.orgpolimi.it

The influence of the alkyl chain length on the properties of phosphate self-assembled monolayers (SAMs) has also been a subject of theoretical and experimental investigation. Studies on a series of alkyl phosphates (C10 to C18) on titanium oxide surfaces have shown that longer alkyl chains lead to more ordered and densely packed monolayers. acs.org This increased order, characterized by a higher degree of all-trans conformations in the alkyl chains, is driven by stronger van der Waals forces between the chains. researchgate.netacs.org This principle indicates that the C16 chain of this compound would contribute significantly to the formation of stable, ordered structures in applications like surface coatings.

The fundamental properties of this compound have been calculated using various computational methods and are available in chemical databases.

Table 1: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₅O₄P | |

| Molecular Weight | 322.42 g/mol | simsonpharma.com |

| Exact Mass | 322.2273 g/mol | |

| LogP (Octanol/Water Partition Coefficient) | 5.577 | |

| Topological Polar Surface Area | 74.6 Ų | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 15 | PubChem |

Note: LogP and other computed properties can vary slightly depending on the calculation method.

Advanced Academic and Research Applications

Biomedical Research Contexts (Focus on Fundamental Mechanisms and Formulations)

The biocompatibility of hexadecyl dihydrogen phosphate (B84403) makes it a compound of great interest in biomedical research, particularly in the development of advanced formulation and delivery systems. solubilityofthings.com

Hexadecyl dihydrogen phosphate is instrumental in the formulation of liposomes and other lipid-based nanocarriers designed to enhance the encapsulation and bioavailability of various therapeutic agents. Its amphiphilic properties enable the self-assembly in solution to form micelles and vesicles, which are foundational structures for nanocarrier development in drug delivery. solubilityofthings.com

Research has demonstrated that liposomes formulated with this compound show significant improvements in both the encapsulation efficiency and the stability of active molecules compared to conventional formulations. For instance, dicetyl phosphate, a closely related derivative, is used as a charge-imparting agent in the optimization of liposomal nanocarriers to ensure the stability of the formulation. researchgate.net Studies have optimized these liposomes for vesicle size, size distribution, and surface charge, which are critical quality attributes for drug delivery systems. researchgate.net The investigation of dicetyl phosphate has also extended to its use in niosomes (non-ionic surfactant-based vesicles) and solid lipid nanoparticles (SLNs), which are explored as alternative dermal and ocular delivery systems. thegoodscentscompany.comcir-safety.org

| Formulation Parameter | Observation | Source(s) |

| Encapsulation Efficiency | Liposomes with this compound showed improved encapsulation of anticancer drugs. | |

| Formulation Stability | Dicetyl phosphate is used to impart a negative charge, leading to stable liposomal formulations with a zeta potential of -36.7 ± 3.3 mV. | researchgate.net |

| Vesicle Characteristics | Optimized liposomes containing dicetyl phosphate achieved a vesicle size of 88 ± 14 nm and a low polydispersity index of 0.21 ± 0.02. | researchgate.net |

| Carrier Types | The compound and its derivatives are investigated in liposomes, solid lipid nanoparticles (SLNs), and niosomes. | thegoodscentscompany.comcir-safety.org |

The ability of this compound to form structures that mimic cell membranes makes it a valuable tool in membrane modification research. solubilityofthings.com Its amphiphilic nature allows it to be incorporated into model organic matrices, such as Langmuir monolayers, to study membrane behavior. psu.edu

In the context of tissue engineering, a field that relies heavily on model biological systems, the surface modification of biomaterials is crucial. For example, bacterial cellulose (B213188) membranes, used as biomaterial scaffolds, can be chemically modified to alter their properties. mdpi.com While not always directly involving this compound, these studies exemplify the principles of membrane modification where such amphiphiles are relevant. Furthermore, molecular dynamics simulations have been employed to study the fluid bilayer phase of aqueous mixtures containing fatty alcohols and surfactants, providing insights into the fundamental properties of these model membrane systems. aps.org Research into the interaction between ionic liquids and fatty acid-modified model membranes helps elucidate mechanisms of cytotoxicity by observing changes in membrane fluidity and permeability. researchgate.net

This compound and its analogs, principally as forms of phosphatidic acid (PA), interact with key biological molecules, influencing their function. mdpi.com The primary molecular targets are lipid bilayers and surfactant molecules, which are stabilized through a combination of electrostatic and hydrophobic interactions.

The interaction between PA and proteins is a significant area of research. Studies have shown that the phosphate group and the fatty acid chains of the lipid are critical for these interactions. nih.gov One notable study identified the gamma isoform of the human protein phosphatase-1 catalytic subunit (PP1cγ) as a high-affinity target of PA. nih.gov The interaction was characterized as tight-binding and specific, suggesting the existence of a dedicated PA-binding domain on the enzyme. nih.gov

Molecular dynamics simulations have further elucidated these interactions, revealing "snorkeling" behavior where the basic side chains of amino acids (like lysine (B10760008) and arginine) on proteins interact with the phosphate groups of lipids in the bilayer. nih.gov These lipid-protein interactions are dynamic, fluctuating on a nanosecond timescale. nih.gov

| Interacting Component | Key Research Finding | Mechanism/Significance | Source(s) |

| Proteins (general) | Phosphatidic acid (PA) modulates the catalytic activity and membrane association of various proteins. | Interaction with specific PA-binding domains. | mdpi.com |

| Protein Phosphatase-1 (PP1cγ) | PA is a potent, specific, and tight-binding inhibitor of PP1cγ with a Kᵢ value of 0.97 ± 0.24 nM. | The lipid's phosphate group and fatty acid chains are essential for the inhibitory interaction. | nih.gov |

| Lipid Bilayers | Basic amino acid side chains on proteins "snorkel" to interact with lipid phosphate groups. | Dynamic electrostatic and hydrophobic interactions that stabilize membrane proteins. | nih.gov |

This compound is utilized in the surface functionalization of biomaterials to enhance their performance and biocompatibility. diva-portal.org In the development of calcium phosphate cements for bone augmentation, it has been used as a surfactant to improve the stability of the cement paste and the compatibility between the polar calcium phosphate powder and a nonpolar liquid phase. diva-portal.org This functionalization improves the handling properties of the biomaterial. diva-portal.org

The broader field of biomaterial surface modification often employs lipids and other amphiphilic molecules to create coatings that can improve biocompatibility, add new functionalities, and reduce undesirable biological responses like molecular fouling or fibrotic encapsulation. biorxiv.orgbiorxiv.orgfrontiersin.org For instance, functionalizing cellulose biomaterials can create oxidation-responsive coatings that generate a non-fouling interface, which is critical for chronically implanted medical devices. biorxiv.orgbiorxiv.org

Innovations in Materials Science and Engineering

The unique properties of this compound are also being harnessed in materials science for the precise modification of inorganic surfaces.

This compound and other long-chain alkyl phosphates are highly effective in modifying the surfaces of inorganic materials, including metals and nanoparticles. researchgate.net The phosphate headgroup forms a strong bond with various metal oxides, making it an excellent ligand for surface functionalization. acs.orgunits.it

Research has shown that self-assembled monolayers (SAMs) of alkyl phosphates can be formed on titanium oxide surfaces. researchgate.net A study demonstrated that increasing the alkyl chain length from propyl to hexadecyl phosphate resulted in a more ordered monolayer, which in turn promoted better crystallization of hydroxyapatite (B223615) (a key component of bone) on the surface of a titanium implant. researchgate.net This highlights its potential in creating advanced biomedical implants.

In the realm of nanotechnology, alkyl phosphates are used to coat and stabilize nanoparticles. For example, they have been used to create stable dispersions of magnetite (iron oxide) nanoparticles in organic solvents, with thermogravimetric analysis suggesting the formation of a quasi-bilayer of the surfactant on the nanoparticle surface. acs.orgethz.ch This surface modification is crucial for the application of nanoparticles in diverse fields, as it governs their stability, reactivity, and interaction with the surrounding environment. icn2.catcore.ac.uk

| Material/Nanoparticle | Modification/Finding | Application/Significance | Source(s) |

| Titanium Oxide | Forms a self-assembled monolayer (SAM); longer chains (C16) lead to better hydroxyapatite crystallization. | Improved biocompatibility and bone integration for medical implants. | researchgate.net |

| Magnetite (Fe₃O₄) Nanoparticles | Forms a strongly bonded (P-O-Fe) quasi-bilayer coating, enhancing dispersion in organic solvents. | Stable magnetic nanoparticle dispersions for various applications, including medical imaging. | acs.orgethz.ch |

| Lead(II) Oxide (PbO) Nanoparticles | Di-n-hexadecyldithiophosphate coating improves dispersion in organic solvents and mineral oil. | Development of stable nanoparticle additives for lubricants. | rsc.org |

| Zirconia (ZrO₂) Nanoparticles | Phosphate-based ligands show efficient binding and enhance colloidal stability over a wide pH range. | Creates stable, functionalized zirconia nanoparticles for biomedical applications. | units.it |

Environmental Science and Sustainability Research

The environmental fate and transport of this compound are governed by its physicochemical properties, including its surfactant nature and moderate lipophilicity. europa.eu As a surfactant, it tends to accumulate at interfaces between environmental compartments, such as soil-water or air-water interfaces. itrcweb.org Its transport in the environment can occur through several mechanisms.

In aquatic systems, while it has some water solubility, its long alkyl chain gives it a tendency to adsorb to suspended particles and sediment. europa.eu This adsorption behavior affects its mobility in water, with a significant portion potentially being sequestered in bottom sediments rather than remaining dissolved in the water column. Transport can then occur via the movement of these sediments during high-flow events.

Long-range transport is also a possibility, analogous to other persistent long-chain chemicals. service.gov.ukepa.gov This can happen through oceanic transport, where the dissolved substance is carried by currents, or through atmospheric transport if it adsorbs to airborne particulate matter. service.gov.ukepa.gov

In terrestrial environments, the mobility of this compound in soil is influenced by its adsorption-desorption characteristics. The phosphate head group can interact with mineral surfaces in the soil, while the long hydrophobic tail influences its partitioning into soil organic matter. The ECHA registration dossier for a related substance indicates a moderate logarithm of the partition coefficient (Log Pow) of 2.83, suggesting a balance between water solubility and lipophilicity, which would result in moderate mobility in soil. europa.eu Leaching into groundwater is possible, but likely to be limited by adsorption to soil particles. europa.eu

This compound is considered to be readily biodegradable. univarsolutions.comcir-safety.org Microbial degradation is a primary pathway for its breakdown in soil and aquatic environments. oup.com The metabolic process is initiated by microbial enzymes that target the ester linkage in the molecule.

The principal biodegradation pathway involves enzymatic hydrolysis. Microorganisms possess enzymes such as phosphodiesterases, phosphotriesterases, or phosphonatases that catalyze the cleavage of the P-O-ester bond. oup.comnih.gov This initial step is considered the most significant in the detoxification and breakdown of organophosphate compounds. oup.com The hydrolysis of this compound yields two primary metabolites:

1-Hexadecanol (B1195841) (also known as cetyl alcohol)

Inorganic Phosphate (H₃PO₄)

Following the initial hydrolysis, these two products enter separate, well-established metabolic pathways. The inorganic phosphate can be readily utilized by microorganisms as a nutrient source for growth. nih.gov The 1-Hexadecanol, a long-chain fatty alcohol, is typically catabolized through β-oxidation . In this process, the alkyl chain is sequentially broken down into two-carbon acetyl-CoA units, which can then enter the citric acid cycle to be completely mineralized to carbon dioxide and water under aerobic conditions. frontiersin.org

In addition to biodegradation, this compound is subject to abiotic degradation processes in the environment, primarily hydrolysis and phototransformation. europa.eu

Hydrolysis is the chemical breakdown of the compound due to reaction with water. The phosphate ester bond is susceptible to hydrolysis, a reaction that can be influenced by pH. The process is generally slow in neutral water but can be accelerated under acidic or alkaline conditions. saapedia.orgeuropa.eu Similar to enzymatic action, chemical hydrolysis cleaves the ester bond to produce 1-hexadecanol and phosphoric acid. The rate of hydrolysis is a key factor in determining the persistence of the compound in aquatic environments.

Phototransformation , or photodegradation, involves the breakdown of the molecule by sunlight. researchgate.nettandfonline.com Organophosphorus compounds, in general, are known to undergo photolysis in natural waters. tandfonline.comresearchgate.net The degradation can occur through direct absorption of UV radiation or indirectly through reactions with photochemically generated reactive species in the water, such as hydroxyl radicals. researchgate.net Studies on other organophosphorus compounds have identified several transformation pathways, including:

Oxidation : Conversion of P=S bonds to P=O bonds (not directly applicable to this compound, but a common pathway for related pesticides). tandfonline.comnih.gov

Hydrolysis : Photo-assisted cleavage of the ester bond. tandfonline.com

Isomerization : Rearrangement of the molecular structure. tandfonline.com

Adsorption, Desorption, and Distribution Modeling in Soil and Water

The environmental behavior of this compound is dictated by its amphiphilic structure, which consists of a hydrophilic dihydrogen phosphate head group and a long, hydrophobic hexadecyl (C16) tail. This dual nature means its interaction with soil and water matrices is complex, involving multiple mechanisms that influence its mobility, bioavailability, and persistence.

Adsorption and Desorption Mechanisms

The fate and transport of this compound in soil and aquatic environments are largely governed by adsorption processes. Due to its structure, several interactions occur simultaneously:

Phosphate Group Interaction: The negatively charged phosphate head can interact strongly with soil components. Under acidic to neutral pH conditions, this adsorption is primarily driven by the formation of inner-sphere surface complexes with iron (Fe) and aluminum (Al) oxides and hydroxides present in the soil. mdpi.com This process involves the exchange of hydroxyl (-OH) and aquo (-OH₂) groups on the mineral surfaces for the phosphate group. mdpi.com Under alkaline conditions, the dominant retention mechanism can shift to precipitation with cations like calcium (Ca²⁺), potentially released from minerals such as vermiculite (B1170534) and biotite, to form insoluble calcium phosphate compounds. mdpi.com

Hydrophobic Interaction: The long C16 alkyl chain is non-polar and hydrophobic. This tail has a strong affinity for the organic matter fraction in soil and sediment. mdpi.com This interaction, known as hydrophobic partitioning, significantly reduces the compound's mobility in water and leads to its accumulation in soil organic carbon. Organophosphate esters with higher molecular weight and longer alkyl chains are known to be more hydrophobic and exhibit a greater affinity for soil and sediment. mdpi.com

Cation Bridging: At certain pH values, divalent cations (e.g., Ca²⁺, Mg²⁺) present in the soil solution can act as a bridge between the negatively charged phosphate head and negatively charged sites on clay mineral surfaces, further enhancing adsorption.

Desorption is often a slow and hysteretic process, meaning that the compound does not detach from soil particles as readily as it adsorbs. This is particularly true for the portion bound via inner-sphere complexation and strong hydrophobic interactions, leading to long-term retention in the soil matrix.

Environmental Distribution Modeling

Predicting the distribution of this compound requires mathematical models that can integrate its physicochemical properties with environmental parameters. While specific models for this exact compound are not widely published, the approach would be similar to that used for other organophosphates, such as pesticides or flame retardants. ucdavis.edugeoscienceworld.org

Geo-referenced fate and transport models like the Pesticide Root Zone Model (PRZM) are used to simulate the movement of chemicals in a soil-canopy system and predict their runoff into surface water. ucdavis.edu Such models rely on key input parameters:

Octanol-Water Partition Coefficient (K_ow): This parameter quantifies the hydrophobicity of a chemical. A high log K_ow value, expected for a C16 chain, indicates a strong tendency to partition into organic phases (like soil organic matter) rather than water. geoscienceworld.org For many organophosphates, a high K_ow is associated with low water solubility, high adsorption coefficients, and high bioaccumulation factors. geoscienceworld.org

Soil Organic Carbon-Water Partitioning Coefficient (K_oc): This value measures the chemical's tendency to adsorb to soil organic carbon. It is a critical parameter for predicting leaching potential. The high hydrophobicity of the hexadecyl chain would result in a very high K_oc value, indicating strong binding to soil and low potential for leaching into groundwater.

Dissociation Constant (pKa): The pKa values of the dihydrogen phosphate group determine its charge at different environmental pH levels, which in turn governs its electrostatic interactions with charged soil surfaces.

Table 1: Factors Influencing the Environmental Fate of this compound

| Factor | Influence on Adsorption/Distribution | Rationale |

|---|---|---|

| Soil pH | High | Determines the surface charge of soil minerals and the ionization state of the phosphate group. mdpi.com Lower pH favors adsorption to Fe/Al oxides, while higher pH can induce precipitation with Ca²⁺. mdpi.com |

| Organic Matter Content | High | The hydrophobic C16 tail strongly partitions into soil organic carbon, immobilizing the molecule. mdpi.com |

| Clay Mineralogy & Content | High | Clay surfaces provide sites for ion exchange and surface complexation. mdpi.com |

| Iron and Aluminum Oxides | High | Key soil components for forming strong inner-sphere complexes with the phosphate group, especially at acidic to neutral pH. mdpi.com |

| Cation Exchange Capacity (CEC) | Moderate to High | Influences the availability of cations (e.g., Ca²⁺, Mg²⁺) that can act as bridges between the phosphate and clay surfaces. |

| Water Content & Flow | Low | High adsorption (high K_oc) limits mobility, so the compound is less likely to be transported by water flow through the soil profile or in surface runoff. |

Research into Sustainable Synthesis and Green Chemistry Principles

The industrial synthesis of alkyl phosphates, including this compound, has traditionally relied on methods that are now being re-evaluated through the lens of green chemistry. Modern research focuses on developing more sustainable, efficient, and environmentally benign synthetic routes.

Traditional Synthesis Drawbacks

A common historical method for producing alkyl phosphates involves the reaction of an alcohol with phosphorus oxychloride (POCl₃). researchgate.netorganic-chemistry.orgmdpi.com While effective, this route presents several environmental and safety challenges:

Hazardous Reagents: Phosphorus oxychloride is a highly corrosive and toxic substance.

Harmful Byproducts: The reaction generates hydrogen chloride (HCl) gas as a stoichiometric byproduct, which is corrosive to equipment and requires neutralization, creating waste streams. researchgate.net

Product Mixtures: The reaction can be difficult to control, often leading to a mixture of mono-, di-, and trialkyl phosphates, necessitating complex and energy-intensive purification steps. researchgate.net

Sustainable Synthetic Alternatives

In line with the principles of green chemistry, which advocate for minimizing waste, using less hazardous chemicals, and improving energy efficiency, research has explored several alternative pathways. researchgate.net

Phosphorus Pentoxide and Polyphosphoric Acid Methods A prominent green alternative is the direct phosphorylation of hexadecanol (B772) using phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA). researchgate.netexsyncorp.com This approach is favored because it avoids the use of halogenated phosphorus reagents like POCl₃.

The reaction of an alcohol with P₂O₅ typically yields a mixture of the monoalkyl and dialkyl phosphate esters. researchgate.netexsyncorp.com The ratio of these products can be controlled by tailoring the reaction conditions and the stoichiometry of the reactants. researchgate.net Key advantages of this method include:

Higher Atom Economy: The reaction directly incorporates the phosphorus and oxygen atoms into the product without generating byproducts like HCl.

Solvent-Free Conditions: The synthesis can often be carried out without a solvent, reducing waste and simplifying product work-up. researchgate.net

Reduced Hazard: P₂O₅ and PPA are considered less hazardous to handle than POCl₃.

Enzymatic and Biocatalytic Synthesis The use of enzymes as catalysts represents a significant advancement in green synthesis. Lipases, in particular, have been explored for the esterification of alcohols with a phosphate donor. For instance, immobilized Candida antarctica lipase (B570770) B can catalyze the reaction between a phosphate source and an alcohol like hexadecanol in a non-aqueous medium. While not yet achieving the high yields of chemical methods, enzymatic routes offer substantial green benefits:

Mild Reaction Conditions: Reactions proceed at or near ambient temperature and pressure, reducing energy consumption.

High Selectivity: Enzymes can offer high chemo- and regioselectivity, potentially leading to purer products and avoiding the need for protecting groups.

Renewable Catalyst: Enzymes are biodegradable and derived from renewable resources.

Reduced Waste: Enzymatic processes avoid the use of harsh or toxic chemical reagents. tandfonline.com

Research has also demonstrated the use of phospholipase C for the transesterification of cyclic phosphates with primary alcohols to produce alkyl inositol (B14025) phosphates, showcasing the potential of enzymes to form phosphate ester bonds under mild, aqueous conditions. tandfonline.com

Table 2: Comparison of Synthesis Methods for Alkyl Phosphates

| Feature | Traditional (POCl₃) Method | P₂O₅ / PPA Method | Enzymatic Method |

|---|---|---|---|

| Phosphorus Reagent | Phosphorus oxychloride (POCl₃) organic-chemistry.org | Phosphorus pentoxide (P₂O₅) / Polyphosphoric acid (PPA) researchgate.netexsyncorp.com | Various phosphate donors |

| Key Byproduct | Hydrogen chloride (HCl) researchgate.net | None (or water) | None (or water) |

| Solvent | Typically requires an organic solvent (e.g., toluene) organic-chemistry.org | Often solvent-free researchgate.net | Often aqueous or non-aqueous solvent |

| Reaction Conditions | Controlled temperature, anhydrous organic-chemistry.org | Elevated temperature (e.g., 120-140°C) | Mild (ambient temperature/pressure) |

| Selectivity | Can be difficult to control; produces mixtures researchgate.net | Produces a defined mixture of mono/diesters researchgate.net | Potentially high selectivity |

| Green Chemistry Advantages | Few; high-yielding but uses hazardous materials. | High atom economy, avoids hazardous reagents/byproducts, potential for solvent-free reaction. researchgate.net | Uses renewable catalyst, mild conditions, high selectivity, biodegradable. |